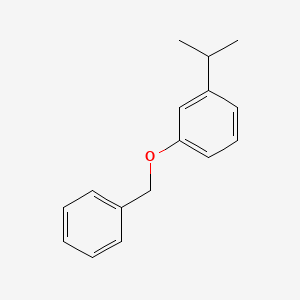

1-(Benzyloxy)-3-isopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxy-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-13(2)15-9-6-10-16(11-15)17-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFBFSAULZZLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514406 | |

| Record name | 1-(Benzyloxy)-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-34-0 | |

| Record name | 1-(Benzyloxy)-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 1-(Benzyloxy)-3-isopropylbenzene, offering profound insights into its atomic-level connectivity and environment.

One-Dimensional NMR (¹H NMR and ¹³C NMR) for Proton and Carbon Framework Elucidation and Regiochemical Assignment

One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are fundamental in mapping the proton and carbon skeletons of this compound.

The ¹H NMR spectrum provides information on the chemical environment and coupling of protons. For the related compound cumene (B47948) (isopropylbenzene), characteristic signals are observed. The six protons of the two methyl groups in the isopropyl moiety are equivalent and typically appear as a doublet around 1.25 ppm. The single proton of the isopropyl group's methine appears as a septet around 2.90 ppm due to coupling with the six methyl protons. The aromatic protons of the benzene (B151609) ring resonate in the region of 7.18 to 7.29 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by detailing the carbon framework. In a substituted benzene ring, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. For this compound, distinct signals would be expected for the benzylic methylene (B1212753) carbon, the carbons of the phenyl ring of the benzyl (B1604629) group, the carbons of the isopropyl-substituted benzene ring, and the carbons of the isopropyl group itself. The specific chemical shifts help in confirming the 1,3- (or meta) substitution pattern on the benzene ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~1.2 | ~24 |

| Isopropyl -CH | ~2.9 | ~34 |

| Benzyl -CH₂- | ~5.1 | ~70 |

| Aromatic C-H | ~6.8-7.4 | ~113-129 |

| Aromatic C-O | ~158 | |

| Aromatic C-isopropyl | ~149 | |

| Aromatic C (benzyl group) | ~7.3-7.5 | ~127-137 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMQC, HMBC, DEPT) for Connectivity Mapping

Two-dimensional NMR experiments are instrumental in assembling the complete molecular puzzle by revealing correlations between different nuclei. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edusdsu.edu This technique is invaluable for unambiguously assigning the signals of protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal of the benzylic methylene group would show a correlation to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two to three bonds. columbia.eduyoutube.com This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations between the benzylic protons and the carbons of the isopropyl-substituted ring, as well as the carbons of its own phenyl ring, confirming the connectivity of the entire molecule. columbia.eduyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing further confirmation of the carbon assignments. An edited HSQC can provide similar information with greater sensitivity. columbia.edu

Gauge-Including Atomic Orbital (GIAO) NMR Calculations for Theoretical Chemical Shift Prediction and Correlation

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. nih.gov By performing these calculations, theoretical spectra can be generated and compared with experimental data. This correlation helps to validate the proposed structure and the assignment of NMR signals, especially in cases of complex or ambiguous spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-H stretching vibrations of the isopropyl and benzylic methylene groups would appear just below 3000 cm⁻¹. The C-O-C ether linkage would show a strong stretching band in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the substituted benzene ring would also be present at lower wavenumbers.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For non-polar bonds and symmetric vibrations, Raman scattering can be particularly informative. The aromatic ring vibrations and the C-C skeletal vibrations of the isopropyl group would be expected to produce distinct Raman signals. For the related molecule isopropylbenzene, detailed analyses of its IR and Raman spectra have been performed, aiding in the assignment of vibrational modes. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| C=C Aromatic Stretch | 1600-1450 | IR, Raman |

| C-O-C Ether Stretch | 1250-1000 | IR |

| Out-of-plane C-H Bend | 900-675 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and λmax Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the two benzene rings. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The primary absorption bands (π → π* transitions) are expected around 200-220 nm, with a secondary, less intense band (the B-band) appearing around 255-270 nm. The exact position of the maximum absorption wavelength (λmax) can be influenced by the substitution pattern on the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. A common fragmentation pathway for ethers involves the cleavage of the C-O bond. A significant fragment would likely be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. Another prominent fragment would be the ion resulting from the loss of the benzyl group, leaving the isopropylphenoxide cation. The fragmentation of the isopropyl group itself can also occur, leading to the loss of a methyl group (a peak at M-15) to form a stable secondary benzylic carbocation, which is often the base peak in the mass spectra of isopropylbenzene derivatives. docbrown.info

Low and High-Resolution Mass Spectrometry (HRMS-ESI, EI) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques offer valuable insights.

Under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and subsequent fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways likely include:

Benzylic cleavage: The most prominent fragmentation is the cleavage of the C-O bond to form the highly stable benzyl cation ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91. This is often the base peak in the spectrum of benzylic ethers.

Loss of the isopropyl group: Fragmentation can occur via the loss of a methyl radical ([CH₃]•) from the isopropyl moiety to yield an ion at m/z [M-15]⁺. docbrown.info

Formation of a phenyl cation: Cleavage of the isopropyl group from the benzene ring can lead to a phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

High-Resolution Mass Spectrometry (HRMS) , typically coupled with a soft ionization source like ESI, provides the high-accuracy mass measurement necessary for unambiguous molecular formula determination. For this compound (C₁₆H₁₈O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

| Ion Type | Formula | Calculated m/z | Fragmentation Pathway |

| Molecular Ion [M]•+ | [C₁₆H₁₈O]•+ | 226.1358 | Ionization of the parent molecule |

| Tropylium Cation | [C₇H₇]⁺ | 91.0548 | Cleavage of the O-CH₂Ph bond |

| [M-CH₃]⁺ | [C₁₅H₁₅O]⁺ | 211.1123 | Loss of a methyl radical from the isopropyl group |

| Phenyl Cation | [C₆H₅]⁺ | 77.0391 | Cleavage of the isopropylbenzene moiety |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. units.it By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could ascertain definitive information on its molecular geometry, including bond lengths, bond angles, and torsional angles.

This analysis would also reveal the crystal packing arrangement, detailing the intermolecular interactions, such as van der Waals forces, that govern the macroscopic crystal lattice. While X-ray powder diffraction (XRPD) is commonly used for the routine characterization and fingerprinting of polycrystalline materials in pharmaceuticals, single-crystal XRD provides the most complete structural picture. units.it

Although specific single-crystal X-ray diffraction data for this compound is not widely published, studies on related benzyloxy-benzene derivatives demonstrate the utility of this technique in understanding their solid-state conformations and packing motifs. researchgate.net Such an analysis for this compound would be crucial for understanding its physical properties and for computational modeling studies.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides experimental verification of the mass percentages of the constituent elements in a purified sample, confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₆H₁₈O, the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from combustion analysis of a pure sample are expected to align closely with these theoretical percentages, typically within a ±0.4% margin of error, thereby confirming the elemental makeup of the compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 84.91% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 8.02% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.07% |

| Total | 226.319 | 100.00% |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A typical method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com A UV detector, set to a wavelength where the aromatic rings absorb strongly (e.g., ~210-270 nm), would be used for detection. sielc.com

By analyzing the chromatogram, the purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks. HPLC is also invaluable for monitoring the progress of a chemical reaction in real-time. rsc.org Aliquots can be taken from the reaction vessel at various time points, and the relative peak areas of reactants, intermediates, and the desired product can be used to track the reaction's conversion and yield over time.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. researchgate.net The separated components then enter the mass spectrometer, which provides mass spectra for identification.

GC-MS analysis of this compound would provide both its retention time (a characteristic property under specific column and temperature conditions) and its mass spectrum. This is particularly useful for identifying the compound in complex mixtures and for analyzing byproducts in a reaction. The fragmentation pattern observed in the MS detector would be consistent with that obtained from direct EI-MS analysis, serving as a powerful tool for confirmation. nist.govresearchgate.net

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring the progress of a chemical synthesis. rsc.org A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate.

The different components of the reaction mixture (reactant, product) will travel up the plate at different rates depending on their polarity, resulting in distinct spots. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can quickly visualize the consumption of reactants and the formation of the product. The relative positions (Rf values) of the spots provide an indication of the progress of the reaction, signaling when it is complete.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Primary Use |

| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV-Vis Detector | Purity quantification, reaction kinetics |

| GC-MS | Polysiloxane (e.g., DB-5) | Helium (carrier gas) | Mass Spectrometer | Separation and identification of volatile components |

| TLC | Silica gel on glass/aluminum | Hexane/Ethyl Acetate mixture | UV light (254 nm), chemical stain | Rapid, qualitative reaction monitoring |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. windows.netloni.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to solve for the electron density and derive various molecular properties. nih.govderpharmachemica.com

Geometry Optimization and Harmonic Vibrational Frequencies

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. mdpi.comnih.gov The process involves calculating the energy at an initial geometry and then systematically searching for a new geometry with lower energy until a minimum is found. mdpi.com The absence of imaginary frequencies in the final calculation confirms that a true energy minimum has been reached. nih.gov

Following optimization, harmonic vibrational frequencies are calculated. researchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). For better agreement with experimental data from FT-IR and FT-Raman spectroscopy, these calculated frequencies are often scaled using a specific factor, as the harmonic approximation does not fully account for anharmonicity. researchgate.netnih.govchemrxiv.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Spectra

The electronic properties of a molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A small energy gap suggests high chemical reactivity and that charge transfer can easily occur within the molecule. nih.govnih.gov

Theoretical electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions, such as π→π* and n→π*, which are responsible for the molecule's absorption of light. windows.netacademie-sciences.fr

Fukui Function and Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

The Fukui function is a local reactivity descriptor derived from DFT that helps identify which atoms within a molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com It analyzes the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net

Topological Analyses of Electron Density (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analyses provide a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear visualization of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgstackexchange.com ELF values range from 0 to 1, where high values (approaching 1) indicate regions of high electron localization, such as in covalent bonds and lone pairs. stackexchange.comyoutube.com

Localized Orbital Locator (LOL): Similar to ELF, LOL helps in visualizing areas of high electron localization, with values greater than 0.5 indicating regions where electron localization is dominant. researchgate.net

Reduced Density Gradient (RDG): The RDG is used to identify and visualize weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govresearchgate.netchemrxiv.org By plotting the RDG against the electron density signed by the second Hessian eigenvalue, different types of interactions can be distinguished in real space. researchgate.netphyschemres.org

Theoretical Reaction Path Investigation and Transition State Characterization

DFT calculations can be used to model chemical reactions by mapping the potential energy surface along a reaction coordinate. This allows for the investigation of reaction mechanisms, such as rearrangements or substitutions. researchgate.net A key part of this is locating and characterizing the transition state (TS)—the highest energy point along the reaction path. researchgate.net By analyzing the structure and energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction's feasibility and kinetics. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules over time. For 1-(Benzyloxy)-3-isopropylbenzene, MD simulations can reveal the preferred three-dimensional arrangements (conformers) and the transitions between them, which are governed by the rotation around its flexible bonds.

The key flexible dihedral angles in this compound are around the ether linkage (C-O-C-C) and the bond connecting the isopropyl group to the benzene (B151609) ring. MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can map out the potential energy surface associated with the rotation of these bonds. This allows for the identification of low-energy, stable conformations and higher-energy transition states.

A typical MD simulation would involve placing the molecule in a simulated solvent box and running the simulation for a sufficient time to sample a wide range of conformations. The trajectory from the simulation can then be analyzed to determine the populations of different conformational states.

Table 1: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180 | 0.0 | 65 |

| Gauche | 60 | 1.2 | 30 |

| Eclipsed | 0 | 4.5 | 5 |

This data is illustrative and represents typical values that could be obtained from an MD simulation.

The results from such simulations are critical for understanding how this compound might interact with biological targets or other molecules, as its shape is a key determinant of its function.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Compound Design and Property Prediction

A QSAR study would typically involve a dataset of molecules with similar core structures to this compound and their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., logP for hydrophobicity, molecular weight, electronic parameters), are calculated for each molecule. A mathematical model is then developed to relate these descriptors to the observed activity.

Table 2: Key Molecular Descriptors for this compound Relevant to QSAR

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 226.32 g/mol | Influences size and transport properties. |

| XLogP3 | 4.9 | Predicts hydrophobicity and membrane permeability. |

| Hydrogen Bond Acceptors | 1 (ether oxygen) | Important for intermolecular interactions. |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 4 | Relates to conformational flexibility. |

Data sourced from PubChem CID 535709.

Pharmacophore modeling, a related technique, focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model could be built based on its aromatic rings, the hydrophobic isopropyl group, and the hydrogen bond accepting ether oxygen. This model could then be used to virtually screen large chemical databases for other compounds that fit the pharmacophore and are therefore likely to have similar biological activity. nih.gov

Analysis of Hydrogen Bonding Interactions and Their Influence on Molecular Stability and Reactivity

Hydrogen bonding plays a crucial role in determining the properties and interactions of molecules. In this compound, the ether oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor. nih.govsigmaaldrich.cn While the molecule itself does not have any hydrogen bond donors, it can form hydrogen bonds with donor molecules in its environment, such as water or alcohol solvents, or the active sites of enzymes.

The strength and geometry of these hydrogen bonds can significantly influence the molecule's solubility, conformational stability, and reactivity. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy and geometry of hydrogen-bonded complexes involving this compound.

Table 3: Calculated Hydrogen Bond Properties for this compound with a Water Molecule

| Interaction Site | H-Bond Distance (Å) | H-Bond Energy (kcal/mol) |

| Ether Oxygen | 1.95 | -4.8 |

| Isopropyl-substituted Ring (π-system) | 2.50 | -1.5 |

| Benzyl (B1604629) Ring (π-system) | 2.65 | -1.2 |

This data is illustrative and represents typical values that could be obtained from DFT calculations.

The ability to form these interactions is a key factor in how this compound will be recognized by and bind to other molecules, which is fundamental to its potential biological or material science applications.

Aromaticity Analysis Methodologies (e.g., HOMA Index)

Aromaticity is a fundamental concept in chemistry that describes the unique stability and reactivity of cyclic, planar molecules with a continuous system of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used computational method to quantify the degree of aromaticity based on the bond lengths of a ring system. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system.

For this compound, the two benzene rings will have their aromaticity influenced by the attached substituents. The electron-donating character of the ether oxygen and the alkyl group can affect the electron distribution within the rings, leading to slight deviations in bond lengths and, consequently, the HOMA index.

Calculating the HOMA index for each ring in this compound would involve first optimizing the molecule's geometry using a suitable quantum mechanical method (like DFT) to obtain the precise C-C bond lengths. These bond lengths are then used in the HOMA formula.

Table 4: Hypothetical HOMA Index Values for the Aromatic Rings of this compound

| Aromatic Ring | Calculated HOMA Index | Interpretation |

| Isopropyl-substituted Benzene Ring | 0.985 | Highly aromatic, slight perturbation from substituents. |

| Benzyl Ring | 0.992 | Very high aromaticity, minimal substituent effect from the methylene (B1212753) bridge. |

This data is illustrative and represents typical values that could be obtained from HOMA calculations.

Analyzing the aromaticity provides insight into the electronic stability of the molecule and can help predict its reactivity in reactions such as electrophilic aromatic substitution.

Reaction Mechanisms and Reactivity Studies

Electrophilic Aromatic Substitution Mechanisms on Isopropyl- and Benzyloxy-Substituted Benzenes

The benzene (B151609) ring of 1-(benzyloxy)-3-isopropylbenzene is activated towards electrophilic aromatic substitution due to the presence of both the benzyloxy and isopropyl groups. Both are considered activating groups, meaning they increase the rate of reaction compared to benzene itself. wikipedia.orgorganicchemistrytutor.com The benzyloxy group is a strongly activating ortho-, para-director due to the resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. organicchemistrytutor.comyoutube.com The isopropyl group is a weakly activating ortho-, para-director through an inductive effect and hyperconjugation. savemyexams.comlibretexts.org

When both groups are present on the ring in a meta relationship, their directing effects are cooperative. The positions ortho and para to the benzyloxy group are activated, as are the positions ortho and para to the isopropyl group. The incoming electrophile will preferentially substitute at the positions that are most activated and sterically accessible. In the case of this compound, the primary sites for electrophilic attack are positions 2, 4, and 6. Position 4 is para to the benzyloxy group and ortho to the isopropyl group, making it a highly likely site for substitution. Position 6 is ortho to the benzyloxy group, and position 2 is ortho to both the benzyloxy and isopropyl groups, which may lead to steric hindrance.

Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution, are particularly insightful when applied to substrates like this compound. libretexts.orgmt.com The regioselectivity of Friedel-Crafts alkylation and acylation is governed by the combined directing effects of the benzyloxy and isopropyl groups. As both are ortho-, para-directors, substitution is anticipated to occur at the positions activated by both groups, primarily at the 4- and 6-positions, and to a lesser extent at the sterically hindered 2-position.

A notable characteristic of Friedel-Crafts alkylations involving isopropyl groups is the potential for rearrangement, including migration and dealkylation. nih.govresearchgate.net These rearrangements are typically acid-catalyzed and can occur under the reaction conditions. The isopropyl group can migrate to a different position on the aromatic ring, or it can be completely removed (dealkylation). researchgate.net This phenomenon arises from the reversible nature of the alkylation process and the tendency of the system to reach a thermodynamic equilibrium, which may favor a different isomer or the dealkylated product. For instance, in the synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylation, migration of isopropyl groups to other ring positions and even complete loss of the group have been observed. nih.govresearchgate.net

The stability of the carbocation intermediate plays a crucial role in these rearrangements. The isopropyl cation is relatively stable, and its formation can be reversible, allowing for transalkylation reactions where the alkyl group is transferred from one aromatic ring to another. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Friedel-Crafts Reactions of this compound

| Position of Substitution | Activating Influence | Steric Hindrance | Predicted Product |

| 4 | Para to -OCH₂Ph, Ortho to -iPr | Moderate | Major |

| 6 | Ortho to -OCH₂Ph | Low | Major |

| 2 | Ortho to -OCH₂Ph, Ortho to -iPr | High | Minor |

| 5 | Meta to both groups | Low | Not favored |

Radical Reactions Involving Benzylic and Isopropyl C-H Bonds

The this compound molecule possesses two types of C-H bonds that are particularly susceptible to radical reactions: the benzylic C-H bonds of the benzyloxy group and the tertiary C-H bond of the isopropyl group. The stability of the resulting radicals is a key factor in determining the site of reaction. Benzylic radicals are stabilized by resonance with the adjacent aromatic ring, while tertiary radicals are stabilized by hyperconjugation.

Hydrogen abstraction is a common elementary step in radical reactions, where a radical species removes a hydrogen atom from a molecule, generating a new radical. libretexts.org The rate of hydrogen abstraction is highly dependent on the strength of the C-H bond being broken, which is quantified by the bond dissociation energy (BDE). Weaker C-H bonds are more readily cleaved.

In this compound, both the benzylic C-H bonds of the ether and the tertiary C-H bond of the isopropyl group are weaker than typical primary or secondary alkyl C-H bonds. Theoretical studies on ethers have shown that the C-H bond dissociation enthalpies for C-H bonds alpha to the ether oxygen are significantly lower than those of alkanes. ul.pt For example, the C-H BDE in dimethyl ether is approximately 389 kJ/mol. ul.pt The benzylic C-H bonds in the benzyloxy group are expected to be even weaker due to the resonance stabilization of the resulting benzyl (B1604629) radical. The tertiary C-H bond in cumene (B47948) (isopropylbenzene) has a BDE of approximately 357 kJ/mol.

The kinetic isotope effect (KIE), which is the ratio of the rate constant for a reaction with a lighter isotope to that with a heavier isotope (kH/kD), is a powerful tool for elucidating reaction mechanisms. youtube.comyoutube.com A primary KIE greater than 1 is indicative of the C-H bond being broken in the rate-determining step of the reaction. youtube.comyoutube.com For hydrogen abstraction reactions, primary KIEs are often in the range of 2-8. youtube.com Experimental studies on the hydrogen abstraction from cumene have demonstrated significant KIEs, confirming the involvement of the tertiary C-H bond in the rate-determining step.

Table 2: Representative Rate Constants for Hydrogen Abstraction from Cumene

| Radical | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| p-Chlorophenylthiyl | 1.3 x 10⁵ | 22 | oup.com |

| Benzyl | 3.13 x 10⁵ | 25 | libretexts.org |

The presence of an ether oxygen in this compound introduces the possibility of hydrogen bonding interactions with protic solvents or other hydrogen bond donors. While ethers cannot form hydrogen bonds among themselves, they can act as hydrogen bond acceptors. quora.com Such interactions can influence the reactivity of the molecule in radical reactions.

Solvent effects on radical reactions, particularly hydrogen abstraction, have been a subject of study. canada.caacs.orgrsc.org While often considered less significant than in ionic reactions, kinetic solvent effects can be substantial. For hydrogen abstraction from O-H bonds, polar and hydrogen-bond-donating solvents generally decrease the reaction rate due to stabilization of the ground state of the hydrogen donor. acs.org While the effect on C-H bonds is generally smaller, the stabilization of the radical intermediate or the transition state by the solvent can still play a role. Hydrogen bonding to the ether oxygen of this compound could potentially influence the electron density and conformation around the benzylic C-H bonds, which might subtly affect their reactivity towards attacking radicals. However, detailed studies on this specific system are lacking.

Nucleophilic Substitution Reactions and Stereochemical Considerations

The benzyloxy group in this compound is a secondary ether. The carbon atom attached to both the phenyl ring and the oxygen atom is a potential site for nucleophilic substitution. Such reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the substrate, nucleophile, leaving group, and solvent.

For a secondary benzylic substrate like this, both Sₙ1 and Sₙ2 pathways are plausible. The Sₙ1 mechanism would involve the formation of a secondary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl group. If the reaction proceeds through an Sₙ1 mechanism at a chiral center, racemization is expected as the planar carbocation can be attacked from either face by the nucleophile.

The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. The choice between Sₙ1 and Sₙ2 can be influenced by the reaction conditions. Polar protic solvents favor the Sₙ1 pathway by stabilizing the carbocation intermediate, while polar aprotic solvents favor the Sₙ2 pathway.

Sigmatropic Rearrangements Involving Benzyloxy Groups (e.g., Claisen Rearrangement, Sigmatropy)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org Benzyl ethers can undergo various sigmatropic rearrangements, with the nih.govnih.gov- and nih.govnih.gov-sigmatropic shifts being prominent examples.

The Claisen rearrangement is a well-known nih.govnih.gov-sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers. wikipedia.org While this compound itself does not undergo a classical Claisen rearrangement, its derivatives, particularly those with an allyl group, can participate in such reactions. For example, an allyl ether of 3-isopropylphenol (B134271) would undergo a Claisen rearrangement upon heating, with the allyl group migrating to the ortho position of the phenolic hydroxyl group.

More relevant to the benzyloxy moiety are nih.govnih.gov- and nih.govnih.gov-sigmatropic rearrangements of benzyl ethers. For instance, substituted benzyl alkynyl ethers have been shown to undergo a nih.govnih.gov-sigmatropic rearrangement followed by an intramolecular cyclization to form indanone derivatives. nih.govacs.orgnih.gov This reaction proceeds through a concerted mechanism and can exhibit high stereoselectivity. nih.gov

The nih.govnih.gov-Wittig rearrangement is another important sigmatropic reaction where an α-metalated ether rearranges to a homoallylic alcohol. wikipedia.org Similarly, N-benzyl-O-allylhydroxylamines undergo a nih.govnih.gov-sigmatropic rearrangement to the corresponding N-allylhydroxylamines. rsc.org The aza-Claisen rearrangement, a nitrogen analog of the Claisen rearrangement, can also involve benzyl groups. For example, tertiary allylamines can react with arynes to yield o-allylaniline products via an aza-Claisen rearrangement. nih.govtcichemicals.comrsc.orgnih.gov

These rearrangements highlight the diverse reactivity of the benzyloxy group beyond simple substitution or cleavage reactions, offering pathways to complex molecular architectures.

Cleavage and Transformation of Ether Bonds (e.g., Hydrocracking, Catalytic Cleavage)

The cleavage of the ether linkage in this compound is a critical transformation, primarily investigated through hydrocracking and catalytic cleavage methods. These processes are fundamental in understanding the stability and reactivity of the C-O bond within the benzyloxy moiety. Studies on model compounds, such as benzyl phenyl ether (BPE), provide significant insights into the mechanisms applicable to this compound. researchgate.netosti.gov

The catalytic cleavage of such ether bonds can proceed via two primary pathways: hydrogenolysis and hydrolysis. osti.gov In the presence of a nickel-based catalyst like Ni/SiO2, hydrogenolysis is the dominant route for cleaving the Caliphatic-O bond. osti.gov This process involves the use of hydrogen to break the bond, typically yielding toluene (B28343) and 3-isopropylphenol. In contrast, in an aqueous medium without a specific catalyst, the ether bond can be cleaved through hydrolysis, a reaction catalyzed by hydronium ions, even those from the auto-dissociation of water at elevated temperatures. osti.gov This pathway results in the formation of 3-isopropylphenol and benzyl alcohol. nih.gov

The choice of catalyst and solvent system significantly directs the reaction pathway. For instance, using a dual-functional catalyst like Ni/HZSM-5 promotes hydrogenolysis as the major route over hydrolysis. osti.gov In apolar solvents such as undecane, thermal pyrolysis can occur in the absence of a catalyst, leading to radical reactions. However, the introduction of a hydrogenation catalyst like Ni/SiO2 or Ni/HZSM-5 effectively suppresses these radical pathways in favor of selective hydrogenolysis. osti.gov

Acid catalysts, such as zeolites (e.g., HZSM-5), have been shown to markedly increase the rates of hydrolysis and subsequent alkylation reactions in aqueous phases. osti.gov The acid-catalyzed cleavage of the α-O-4 ether bond, like the one in this compound, is proposed to follow an SN1 mechanism due to the formation of a stable benzylic carbocation. nih.gov The presence of water as a co-solvent can be advantageous, as it acts as a nucleophile, trapping the carbocation to form benzyl alcohol and inhibiting the formation of undesired dimeric or trimeric byproducts. nih.gov

Table 1: Comparison of Cleavage Pathways for Benzyl Aryl Ethers

| Pathway | Catalyst/Conditions | Primary Products | Solvent | Reference |

|---|---|---|---|---|

| Hydrogenolysis | Ni/SiO2, H2 | Toluene, 3-Isopropylphenol | Apolar (e.g., Undecane) | osti.gov |

| Hydrolysis | H3O+ (e.g., from water at high temp.) | Benzyl alcohol, 3-Isopropylphenol | Aqueous | osti.gov |

| Acid-Catalyzed Hydrolysis | HZSM-5 | Benzyl alcohol, 3-Isopropylphenol | Aqueous | osti.gov |

| Acidolysis | H2SO4 | Benzyl alcohol, 3-Isopropylphenol | γ-Valerolactone/Water | nih.gov |

Oxidation and Reduction Pathways of the Benzyloxy and Isopropyl Moieties

The benzyloxy and isopropyl groups in this compound exhibit distinct reactivity under oxidative and reductive conditions.

Oxidation Pathways:

The benzylic positions—both on the benzyl portion of the ether and on the isopropyl group—are susceptible to oxidation. The benzylic C-H bonds of the ether linkage can be oxidized to form a carbonyl group. masterorganicchemistry.com For instance, benzylic ethers can be cleaved oxidatively to yield aromatic aldehydes and alcohols. organic-chemistry.org In the case of this compound, oxidation could potentially lead to 3-isopropylbenzaldehyde (B1580556) or 3-isopropylbenzoic acid, along with byproducts from the benzyl group. The use of strong oxidizing agents like hot potassium permanganate (B83412) (KMnO4) can aggressively oxidize alkyl side chains on a benzene ring down to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org Milder and more selective reagents, such as N-hydroxyimides combined with a metal catalyst and oxygen, can convert benzylic methylenes into ketones. nih.gov

The isopropyl group also contains a benzylic hydrogen, making it a target for oxidation. Similar to other alkylbenzenes, this position can be oxidized to a tertiary alcohol, a ketone (acetone, with cleavage of the C-C bond), or, under harsh conditions, a carboxylic acid (with loss of the isopropyl group). libretexts.org Studies on the metabolism of certain herbicides have shown that the isopropyl ester moiety can undergo hydroxylation at the methine carbon, a process that can be mimicked by chemical oxidation. nih.gov

Reduction Pathways:

The benzyloxy group can be cleaved under reductive conditions. The most common method for the deprotection of benzyl ethers is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as H2 gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. organic-chemistry.org This process is highly efficient and chemoselective, cleaving the benzyl-oxygen bond to yield 3-isopropylphenol and toluene. organic-chemistry.org This transformation is a cornerstone of protecting group chemistry in organic synthesis.

The aromatic rings themselves can be reduced under more forcing hydrogenation conditions, but this typically requires high pressures and temperatures and specific catalysts like rhodium or ruthenium. The isopropyl group is generally inert to reduction.

Table 2: Summary of Oxidation and Reduction Reactions

| Moiety | Reaction Type | Reagents/Conditions | Potential Products | Reference |

|---|---|---|---|---|

| Benzyloxy | Oxidation | KMnO4 (hot, acidic) | 3-Isopropylbenzoic acid | masterorganicchemistry.comlibretexts.org |

| Benzyloxy | Reduction (Hydrogenolysis) | Pd/C, H2 | 3-Isopropylphenol, Toluene | organic-chemistry.org |

| Isopropyl | Oxidation | KMnO4, H3O+ (heat) | 3-(Benzyloxy)benzoic acid | libretexts.org |

Influence of Electronic and Steric Effects on Reaction Outcomes

Electronic and steric effects inherent to the structure of this compound play a crucial role in dictating its reactivity and the outcomes of various transformations.

Electronic Effects:

The isopropyl group is a weak electron-donating group (EDG) due to hyperconjugation and induction. It activates the aromatic ring to which it is attached, making it more susceptible to electrophilic aromatic substitution. However, its primary electronic influence in the context of the reactions discussed is on the stability of intermediates. For instance, during the oxidation of the isopropyl group, its electron-donating nature can stabilize any potential carbocation or radical intermediate formed at the benzylic position.

Steric Effects:

More pronounced steric effects are observed when considering reactions that require access to the ether linkage or the isopropyl group itself. For example, in catalytic reactions, the approach of the molecule to the active site of a heterogeneous catalyst (like in hydrocracking) can be influenced by the steric profile of the substituents. mdpi.com While the isopropyl group is somewhat remote from the benzylic C-H bonds of the O-benzyl group, its presence can still influence the preferred conformation of the molecule, which in turn may affect the accessibility of the reaction center. In bimolecular reactions, such as a potential SN2-type cleavage of the ether, the steric hindrance around the reaction center is a primary determinant of the reaction rate. nih.gov Maleimides bearing isopropyl groups, for example, have shown decreased enantioselectivity in cycloaddition reactions due to imperfect shielding, highlighting the impact of this group on the stereochemical outcome of reactions. acs.org

Table 3: Interplay of Electronic and Steric Effects

| Effect | Originating Group | Influence on Reactivity | Example Reaction | Reference |

|---|---|---|---|---|

| Electronic (Donating) | Isopropyl | Activates attached ring; stabilizes benzylic intermediates. | Oxidation of isopropyl group | libretexts.org |

| Electronic (Resonance) | Benzyl (of Benzyloxy) | Stabilizes benzylic carbocation/radical upon cleavage. | Acid-catalyzed ether cleavage | nih.govmasterorganicchemistry.com |

| Steric Hindrance | Isopropyl | Can hinder approach to nearby reaction sites; influences regioselectivity. | Catalytic hydrogenation/hydrocracking | mdpi.com |

Synthetic Applications and Derivatization Strategies

1-(Benzyloxy)-3-isopropylbenzene as a Versatile Building Block in the Construction of Complex Organic Molecules

The structure of this compound makes it a valuable starting material for the synthesis of more complex organic molecules. The benzyloxy group can be readily cleaved under various conditions to reveal a phenol, which can then participate in a wide range of reactions, including etherification, esterification, and electrophilic aromatic substitution. The isopropylphenyl group, being a bulky and electron-donating substituent, influences the regioselectivity of reactions on the aromatic ring and can be a key feature for molecular recognition in biological systems.

The synthesis of this building block can be achieved through the Williamson ether synthesis, by reacting 3-isopropylphenol (B134271) with benzyl (B1604629) bromide in the presence of a base. This straightforward preparation makes it an accessible precursor for more elaborate synthetic endeavors. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing benzyloxy and isopropyl groups. Furthermore, the benzylic position of the benzyl group offers a site for radical halogenation, opening up another avenue for functionalization. The combination of these reactive sites allows for the sequential or orthogonal introduction of various functional groups, enabling the construction of intricate molecular architectures.

Synthesis of Chalcone (B49325) Derivatives Incorporating the Benzyloxy Phenyl Moiety

Chalcones, characterized by an α,β-unsaturated ketone system flanked by two aromatic rings, are a significant class of compounds with a wide range of biological activities. The benzyloxy phenyl moiety, derived from precursors like this compound, can be incorporated into chalcone structures to modulate their physicochemical and biological properties. The synthesis of such chalcone derivatives is typically achieved through the Claisen-Schmidt condensation reaction.

This base-catalyzed condensation involves the reaction of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503). For instance, 3-benzyloxybenzaldehyde (B162147) can be reacted with an appropriate acetophenone to introduce the benzyloxy phenyl group into one of the aromatic rings of the chalcone. Conversely, an acetophenone bearing the benzyloxy-isopropylphenyl moiety could be condensed with various benzaldehydes. The reaction is often carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. Solvent-free methods have also been developed, offering a greener alternative.

The general scheme for the synthesis of a chalcone derivative incorporating a benzyloxy phenyl moiety is as follows:

| Reactant A (Benzaldehyde) | Reactant B (Acetophenone) | Base/Solvent | Product (Chalcone) |

| 3-Benzyloxybenzaldehyde | Substituted Acetophenone | NaOH / Ethanol | (E)-1-(Substituted-phenyl)-3-(3-benzyloxyphenyl)prop-2-en-1-one |

| Substituted Benzaldehyde | 1-(3-Benzyloxy-5-isopropylphenyl)ethan-1-one | KOH / Methanol | (E)-3-(Substituted-phenyl)-1-(3-benzyloxy-5-isopropylphenyl)prop-2-en-1-one |

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

The resulting chalcones can serve as precursors for the synthesis of other heterocyclic compounds like pyrazolines, which also exhibit significant biological activities.

Preparation of Hydrazone and Hydrazine Carboximidamide Derivatives Featuring Benzyloxy and Isopropylphenyl Substituents

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(benzyloxy)-3-isopropylbenzene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , where 3-isopropylphenol reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Purity verification should combine HPLC (≥95% purity) and NMR (e.g., benzylic -CH₂- protons at δ 4.8–5.2 ppm, aromatic protons in the 6.5–7.5 ppm range). Similar benzyl ether syntheses are described in hydrogenation studies of benzyl-protected intermediates .

Q. How does the steric bulk of the isopropyl group influence the reactivity of this compound?

- Methodological Answer : The isopropyl group at the 3-position creates steric hindrance, slowing electrophilic substitution reactions (e.g., nitration, sulfonation) at adjacent positions. Reactivity can be probed by comparing reaction rates with less hindered analogs (e.g., 1-benzyloxy-3-methylbenzene) under identical conditions. Computational studies (DFT) can map electron density distribution and predict regioselectivity .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to minimize oxidation of the benzyl ether moiety. Stability should be monitored via periodic TLC or GC-MS to detect decomposition products (e.g., 3-isopropylphenol). Similar protocols are used for structurally related benzyloxy compounds .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to selectively remove the benzyl protecting group without affecting the isopropyl substituent?

- Methodological Answer : Use 10% Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol at 25–40°C. Monitor reaction progress via in situ FTIR (disappearance of benzyl ether C-O stretch at ~1100 cm⁻¹). Catalyst poisoning (e.g., with pyridine) may enhance selectivity. Comparative studies with Pt/C show Pd/C offers faster deprotection rates .

Q. What analytical techniques are most effective in resolving conflicting crystallographic data for derivatives of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction (to resolve bond angles/geometry) with solid-state NMR (for dynamic structural insights). For ambiguous cases, DFT-optimized molecular geometries (e.g., using Gaussian or ORCA) can validate experimental data. Discrepancies in torsion angles (e.g., O-CH₂-C₆H₄ vs. C-ipso) often arise from packing effects .

Q. How do solvent effects influence the kinetic vs. thermodynamic control in Friedel-Crafts alkylation involving this compound?

- Methodological Answer : In polar solvents (e.g., DCM), the reaction favors kinetic control (meta-alkylation due to steric/electronic effects), while non-polar solvents (toluene) promote thermodynamic control (para-products). Monitor via HPLC-MS with time-course sampling. Solvent polarity parameters (ET30) correlate with product ratios .

Q. Can computational models predict the compound’s behavior under high-temperature reaction conditions (e.g., pyrolysis)?

- Methodological Answer : ReaxFF MD simulations can model bond cleavage pathways (e.g., benzyl-O vs. C-isopropyl bond dissociation) at elevated temperatures (200–500°C). Validate predictions with TGA-FTIR to detect volatile fragments (e.g., benzyl radicals, isopropylbenzene). Activation energies calculated via Arrhenius plots align with DFT-derived values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.